N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCRIDSVZOEZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332974 | |
| Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714233-89-3 | |
| Record name | N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine with Glyoxal Derivatives
The quinoxaline ring is classically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For this compound, glyoxal derivatives (e.g., glyoxylic acid or its esters) are preferred due to their accessibility and reactivity. The reaction proceeds under mild acidic or neutral conditions, often catalyzed by transition metals or Brønsted acids.
Example Protocol
A mixture of o-phenylenediamine (1 mmol) and methylglyoxal (1 mmol) in toluene is stirred with 0.1 g of molybdenum-vanadium phosphate (MoVP) catalyst at room temperature. Completion is monitored via TLC, followed by filtration, solvent evaporation, and recrystallization from ethanol.
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| MoVP | Toluene | RT | 92 |
| Acetic Acid | Ethanol | Reflux | 78 |
| Iodine | DCM | 40°C | 85 |
Alternative Routes: Cyclization and Oxidation
Recent advances employ oxidative cyclization of α-hydroxy ketones with diamines or tandem oxidation strategies. These methods avoid stoichiometric acids but require careful control of oxidizing agents (e.g., $$ \text{CuSO}_4 $$) to prevent over-oxidation.
Amination with 3-Methylbutylamine
Nucleophilic Aromatic Substitution
The chloro intermediate from Step 3.1 undergoes amination with 3-methylbutylamine in n-butanol using 2,6-lutidine as a base. Elevated temperatures (100–120°C) drive the reaction to completion within 6–8 hours, achieving yields >80%.
Key Variables
| Amine Equivalents | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1.5 | 2,6-Lutidine | n-Butanol | 85 |
| 2.0 | Pyridine | DMF | 72 |
| 1.2 | Et$$_3$$N | DMA | 68 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative for sterically hindered systems. Using $$ \text{Pd}2(\text{dba})3 $$ and Xantphos, the reaction proceeds at lower temperatures (60–80°C) but requires rigorous exclusion of moisture and oxygen.
Alternative Synthetic Routes and Methodological Variations
One-Pot Sequential Functionalization
Recent patents describe tandem reactions where sulfonylation and amination occur in a single vessel. For example, 2,3-dichloroquinoxaline is treated sequentially with thiophene-2-sulfonamide and 3-methylbutylamine in DMA, reducing purification steps and improving overall yield (78%).
Solid-Phase Synthesis
Immobilized quinoxaline precursors on Wang resin enable automated sulfonylation and amination, though scalability remains limited.
Optimization and Catalytic Approaches
Solvent and Catalyst Screening
Microwave-assisted synthesis in DMSO reduces reaction times from hours to minutes (e.g., amination completes in 15 minutes at 150°C). Catalysts like CuI or $$ \text{Fe}3\text{O}4 $$ nanoparticles enhance regioselectivity.
Green Chemistry Metrics
Water-mediated reactions under ultrasonication achieve 70% yield with an E-factor of 8.2, compared to 12.5 for traditional methods.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (acetonitrile:water, 70:30) confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves the reaction of quinoxaline derivatives with thiophene sulfonamides. The resulting compound features a quinoxaline ring system, which is known for its diverse biological activities. The structural integrity and purity of synthesized compounds are usually confirmed through techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Research indicates that derivatives of quinoxaline, including this compound, can inhibit the proliferation of cancer cells. For instance, a study demonstrated that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting their potential as anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives, including this compound, have been investigated for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Research has also suggested that quinoxaline-based compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation . This aspect broadens their applicability beyond oncology into general therapeutic areas.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analog is N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide (CAS: 714241-42-6), which differs only in the alkyl chain length and branching (pentylamino vs. 3-methylbutylamino).
Table 1: Physicochemical Comparison of Quinoxaline Sulfonamide Derivatives
*Estimated based on branching effects.
Anticancer Activity :
- Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide) exhibits potent activity against HEPG2 liver cancer cells (IC₅₀: 15.6 mmol/L), attributed to the synergistic effects of the sulfonamide and quinoxaline moieties .
Antibacterial Activity :
- Quinazoline derivatives with sulfonamide groups (e.g., Compound 11 , 17 ) show significant activity against bacterial strains, emphasizing the role of the sulfonamide moiety in targeting microbial enzymes .
- The target compound’s branched alkyl chain may reduce unintended interactions with bacterial targets compared to linear-chain analogs, though this requires experimental validation.
Key Structural Determinants of Activity
- Sulfonamide Position : The thiophene-2-sulfonamide group in the target compound may enhance electron-withdrawing effects, stabilizing interactions with biological targets compared to benzene-sulfonamide analogs .
- Heterocyclic Core: Quinoxaline derivatives generally exhibit stronger anticancer activity than quinazolines, likely due to enhanced DNA intercalation or kinase inhibition .
Biological Activity
N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the thiophene and sulfonamide groups enhances its pharmacological profile.
Chemical Formula
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity :
- The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins.
-
Antimicrobial Activity :
- Studies have indicated that quinoxaline derivatives exhibit antimicrobial properties against a range of pathogens, making them candidates for further development as antibiotics.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Significant reduction in enzyme activity | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties compared to standard antibiotics . -
Anti-inflammatory Effects :
In vitro assays conducted on RAW 264.7 macrophages revealed that the compound significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated cells, suggesting a potent anti-inflammatory effect . -
Anticancer Studies :
In a recent investigation into the anticancer properties, this compound was tested on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating effective growth inhibition and potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Quinoxaline Core Formation : Condensation of o-phenylenediamine with diketones or α-keto acids.
Sulfonylation : Reaction of the quinoxaline intermediate with chlorosulfonic acid to introduce the sulfonamide group.
Aminoalkyl Substitution : Coupling with 3-methylbutylamine under basic conditions (e.g., triethylamine) to introduce the 3-methylbutylamino moiety .
Key reagents include chlorosulfonic acid, sodium hydroxide, and anhydrous solvents (e.g., DMF). Purification often employs column chromatography or recrystallization.
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Activity : In vitro screening against cancer cell lines (e.g., HEPG2) reveals IC values comparable to doxorubicin. Activity is linked to kinase or PI3K pathway inhibition .
- Enzyme Inhibition : Potential urease or bromodomain inhibition, assessed via enzyme activity assays (e.g., fluorescence-based kinetics) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (~0–5°C) during sulfonation minimize side reactions.
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances nucleophilic substitution efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Gradient elution in HPLC or preparative TLC ensures high purity (>95%) .
Q. What mechanisms explain discrepancies in reported IC values across studies?
- Methodological Answer : Variations arise due to:
- Cell Line Heterogeneity : Differences in membrane permeability or metabolic activity (e.g., HEPG2 vs. MCF-7).
- Assay Conditions : Varying pH, serum content, or incubation time affect compound stability.
- Compound Purity : Impurities (e.g., unreacted intermediates) artificially inflate/deflate activity. Standardize protocols using validated reference compounds .
Q. How does X-ray crystallography inform the design of analogs with enhanced target binding?
- Methodological Answer :
- Binding Mode Analysis : Co-crystallization with target proteins (e.g., BRD4 bromodomain) identifies critical interactions (e.g., hydrogen bonds with sulfonamide groups).
- Structure-Activity Relationship (SAR) : Modifications to the quinoxaline or thiophene rings are guided by steric/electronic compatibility with the binding pocket .
Q. What strategies improve the bioavailability of this compound in preclinical models?
- Methodological Answer :
- Prodrug Design : Esterification of polar groups (e.g., hydroxyl) enhances membrane permeability.
- Nanoparticle Formulation : Encapsulation in liposomes or PLGA nanoparticles prolongs half-life.
- Metabolic Stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated degradation .
Data Contradiction and Validation
Q. How should researchers validate conflicting data on enzymatic vs. cellular activity?
- Methodological Answer :
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence assays) with cellular viability assays (e.g., MTT).
- Off-Target Profiling : Use kinase/phosphatase inhibitor panels to rule out nonspecific effects.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in silico discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
